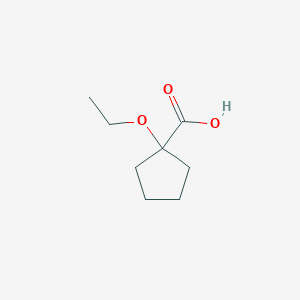

![molecular formula C11H9ClF3N3O B2828362 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 2176069-19-3](/img/structure/B2828362.png)

2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

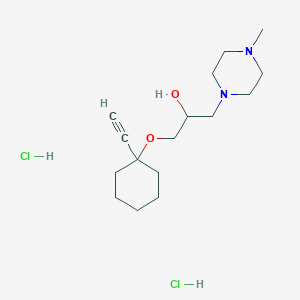

This compound is an organic molecule that contains a triazole ring and a phenyl ring with a trifluoromethyl group and a chlorine atom. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The phenyl ring with the trifluoromethyl and chlorine substituents could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the substituted phenyl ring. The electronegative chlorine and fluorine atoms would likely influence the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazole ring is generally stable but can participate in reactions under certain conditions. The trifluoromethyl group can enhance the reactivity of the phenyl ring, and the chlorine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the chlorine atom could contribute to its polarity .Applications De Recherche Scientifique

Antifungal Activities

Compounds similar to the specified chemical structure have been designed and synthesized, showing significant antifungal activities against yeasts and filamentous fungi. These compounds, particularly those with a difluoro(heteroaryl)methyl moiety, display activities comparable or superior to established antifungals like itraconazole (Eto, Kaneko, & Sakamoto, 2000).

Polymerization Initiators

Trifluoromethanesulphonates, closely related to the chemical structure of interest, have been investigated for their role in the polymerization of ethylenic monomers. These compounds exhibit strong solvation capabilities, crucial for understanding polymerization processes and developing new polymer materials (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Catalysis and Ligand Design

The structure shares similarity with compounds used in the design of catalysts for oxidation and transfer hydrogenation reactions. Notably, half-sandwich ruthenium complexes incorporating 1,2,3-triazole-based ligands have been explored for their catalytic efficiency in alcohol oxidation and ketone hydrogenation, highlighting the versatility of triazole derivatives in catalysis (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).

Antimicrobial and Antioxidant Agents

Derivatives with a similar structure have been synthesized and assessed for their antimicrobial, antioxidant, and anticancer properties. These compounds, particularly those synthesized via a Claisen–Schmidt reaction approach, exhibit a broad spectrum of antimicrobial activity and significant antioxidant capabilities, suggesting potential applications in developing new therapeutic agents (Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, & Peethamber, 2016).

Corrosion Inhibition

Triazole derivatives, including those structurally related to the query compound, have been investigated as corrosion inhibitors for metals in acidic environments. Their efficacy in protecting metals from corrosion, coupled with the study of their adsorption properties and theoretical calculations, highlights their potential in industrial applications (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Mécanisme D'action

Target of Action

A structurally similar compound, n-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide, is known to target thymidylate synthase in humans . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis.

Mode of Action

Based on the target of the structurally similar compound, it can be inferred that it might interfere with dna synthesis by inhibiting thymidylate synthase . This could lead to disruption in cell replication and growth.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[1-[2-chloro-5-(trifluoromethyl)phenyl]triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3N3O/c12-9-2-1-7(11(13,14)15)5-10(9)18-6-8(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPJEFSZEAOCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N2C=C(N=N2)CCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

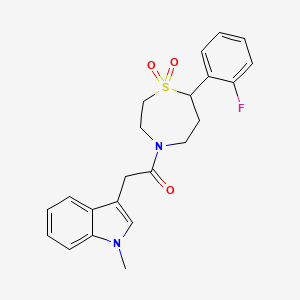

![1-[(2,5-Difluorophenyl)methyl]piperazin-2-one;hydrochloride](/img/structure/B2828279.png)

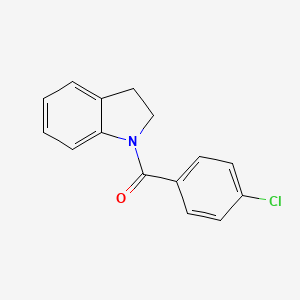

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2828282.png)

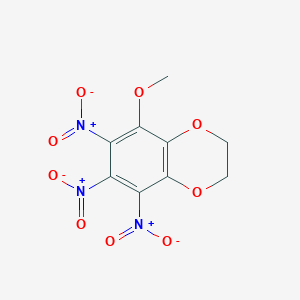

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2828285.png)

![2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2828288.png)

![(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2828290.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B2828293.png)

![4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2828294.png)

![Ethyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2828296.png)

![methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)